molecular formula C21H23NO3 B5344510 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No. B5344510
M. Wt: 337.4 g/mol
InChI Key: SWUHAJHAXLJFDF-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family and has been used in various studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the androgen receptor, which plays a role in the development of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it a valuable tool for drug development and organic synthesis. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and viral infections. Another potential direction is the use of this compound in metal-catalyzed reactions and organic synthesis. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-methoxybenzaldehyde and acetophenone with tetrahydrofuran and acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. This compound has also been used in the synthesis of various organic compounds and as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21(23)22-15-19-8-5-13-25-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUHAJHAXLJFDF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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